1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Palladium-catalyzed hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form the carboxylic acid.
Base-induced ring contraction: Another route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the hydroxy-dimethylphenyl group.
2-Hydroxy-4,5-dimethylbenzoic acid: Similar aromatic structure but lacks the cyclopentane ring.
Uniqueness
1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid is unique due to the combination of its cyclopentane ring and substituted aromatic group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9-7-11(12(15)8-10(9)2)14(13(16)17)5-3-4-6-14/h7-8,15H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
PNXJKBYKRNJRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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